molecular formula C16H30O4Sn B1220952 Stannous octoate CAS No. 301-10-0

Stannous octoate

Cat. No. B1220952
CAS RN: 301-10-0
M. Wt: 405.1 g/mol
InChI Key: KSBAEPSJVUENNK-UHFFFAOYSA-L
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Description

Synthesis Analysis

Stannous octoate is commonly synthesized through reactions involving stannous salts and octoic acid. The synthesis process aims to produce a catalyst that is effective in initiating polymerization reactions under specific conditions. For instance, stannous-acetylacetonate, a related compound, demonstrates significant catalytic activity for PTT synthesis, outperforming traditional catalysts like tetrabutyl titanate and stannous octoate itself in certain applications (S. Jia et al., 2007).

Scientific Research Applications

1. Biodegradable Poly(Lactic Acid)-Based Scaffolds

  • Application Summary: Stannous octoate is used in the synthesis of biodegradable poly(lactic acid) (PLA) scaffolds. These scaffolds have significant applications in tissue engineering and drug delivery .
  • Method of Application: The synthesis of PLA is achieved through melt/solution polycondensation polymerizations. The reaction mechanism involves the creation of an initiator (stannous alkoxide), which interacts with ethylene glycol .
  • Results/Outcomes: The synthesized PLA scaffolds exhibit excellent biodegradable and biocompatible properties, making them suitable for biomedical applications .

2. Linear Polylactic Acid-Based Urethanes

  • Application Summary: Stannous octoate is used as an initiator in the synthesis of linear polylactic acid-based urethanes, which have applications in stent coating .
  • Method of Application: PLA oligomers containing both hydroxyl and carboxylic groups are synthesized by ring-opening polymerization using stannous octoate as an initiator and water as a coinitiator .
  • Results/Outcomes: The synthesized linear polylactic acid-based urethanes exhibit biodegradable and biocompatible properties, making them suitable for biomedical applications .

3. Synthesis of Polymeric Materials

  • Application Summary: Stannous octoate is used as a catalyst in the synthesis of polymeric materials, including elastomeric copolymers and PLA-grafted M-alginate aerogels .
  • Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes: The synthesized polymeric materials demonstrate high performance, making them suitable for various applications .

4. Glycolysis of Polyurethanes

  • Application Summary: Stannous octoate is proposed as a new catalyst for the glycolysis of polyurethanes .
  • Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes: The use of stannous octoate as a catalyst opens up a new way to recycle polyurethanes .

5. Catalyst in the Synthesis of High-Performance Polymers

  • Application Summary: Stannous Octoate is a versatile catalyst used in the synthesis of high-performance polymeric materials .
  • Method of Application: Stannous Octoate is used as a catalyst in the ring-opening polymerization of D,L-lactide and epsilon-caprolactone dimers to synthesize elastomeric copolymers with two different molecular weights .
  • Results/Outcomes: The resulting copolymers, when combined with hydroxyapatite, create bone-filling composites with tailored mechanical properties and controlled degradation rates .

6. Curing Agent in Industries

  • Application Summary: Stannous Octoate finds extensive use as a curing agent, aiding in the hardening or solidification process of various materials like polyurethane foams .
  • Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes: The use of Stannous Octoate as a curing agent helps in speeding up chemical reactions in industries such as plastics, paints, and coatings .

7. Catalyst in the Synthesis of Polymeric Materials

  • Application Summary: Stannous Octoate is a versatile catalyst used in the synthesis of polymeric materials .
  • Method of Application: Stannous Octoate is used as a catalyst in the ring-opening polymerization of D,L-lactide and epsilon-caprolactone dimers to synthesize elastomeric copolymers with two different molecular weights .
  • Results/Outcomes: The resulting copolymers, when combined with hydroxyapatite, create bone-filling composites with tailored mechanical properties and controlled degradation rates .

8. Curing Agent in Industries

  • Application Summary: Stannous Octoate finds extensive use as a curing agent, aiding in the hardening or solidification process of various materials like polyurethane foams .
  • Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes: The use of Stannous Octoate as a curing agent helps in speeding up chemical reactions in industries such as plastics, paints, and coatings .

Safety And Hazards

Stannous octoate may cause skin irritation, serious eye damage, and may damage fertility or the unborn child . It is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with eyes, skin, and clothing, and to avoid inhalation of vapors and spray mists .

Future Directions

Stannous octoate is widely used in the polymer industry as a catalyst for the production of polyurethane foams and elastomers . It is also used in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer that has many fields of applications like medical, food industrial field, or for other general purposes . The future of Stannous octoate lies in its potential applications in drug delivery .

properties

IUPAC Name

2-ethylhexanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBAEPSJVUENNK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027138
Record name Hexanoic acid, 2-ethyl-, tin(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Tin(II) 2-ethylhexanoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000001 [mmHg]
Record name Tin(II) 2-ethylhexanoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17714
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Stannous octoate

CAS RN

301-10-0
Record name Stannous 2-ethylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, tin(2+) salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STANNOUS 2-ETHYLHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,600
Citations
G Schwach, J Coudane, R Engel… - Journal of Polymer …, 1997 - Wiley Online Library
… of tin(II) 2-ethylhexanoate (stannous octoate or SnOct2 ) was reexamined under conditions … However the polymerization with stannous octoate was faster than the HTL one. Anyhow, …
Number of citations: 326 onlinelibrary.wiley.com
SH Kim, YK Han, YH Kim… - Die Makromolekulare …, 1992 - Wiley Online Library
… L-Lactide was polymerized with stannous 2-ethylhemnoate (stannous octoate) in the … in conjugation with stannous octoate is an initiator for the “living” polymerization of L-lactide. …
Number of citations: 215 onlinelibrary.wiley.com
RF Storey, JW Sherman - Macromolecules, 2002 - ACS Publications
… dominant catalyst used in the reactions, stannous octoate. Stannous octoate (SO) is the catalyst … Although the first reports of the use of stannous octoate surfaced in the late 1960s, 1 only …
Number of citations: 362 pubs.acs.org
X Zhang, DA MacDonald, MFA Goosen… - Journal of Polymer …, 1994 - Wiley Online Library
… weighty-' Eenink' showed by atomic absorption spectra that stannous octoate might be … stannous octoate rather than the catalyst mechanism. The initiation process of stannous octoate …
Number of citations: 248 onlinelibrary.wiley.com
SH Kim, YK Han, KD Ahn, YH Kim… - … Chemistry and Physics, 1993 - Wiley Online Library
… SUMMARY The ring-opening polymerization of L-lactide with stannous octoate was … )s compared with the linear ones obtained by stannous octoate only. The weight-average molecular …
Number of citations: 141 onlinelibrary.wiley.com
RF Storey, AE Taylor - Journal of Macromolecular Science, Part A …, 1998 - Taylor & Francis
… polymerizations of lactide involving stannous octoate, in the absence … stannous octoate increased. They proposed that this was caused by the presence of water in the stannous octoate, …
Number of citations: 88 www.tandfonline.com
I Arvanitoyannis, A Nakayama, N Kawasaki… - Polymer, 1995 - Elsevier
Two series of novel polymers were synthesized by reacting L-lactide (LLA) with aminohydroxymethylpropanediol (AHPD) or aminopropanediol (APD) using stannous octoate as …
Number of citations: 43 www.sciencedirect.com
I Arvanitoyannis, A Nakayama, N Kawasaki… - Polymer, 1995 - Elsevier
Novel star-shaped polyesters were synthesized by reacting l-lactide (LLA) with glycerol (GL) in the presence of stannous octoate or tetraphenyltin as catalyst. These polymers were …
Number of citations: 154 www.sciencedirect.com
G Schwach, J Coudane, R Engel, M Vert - Polymer Bulletin, 1994 - Springer
… Racemic lactide (D,L-lactide) was bulk-polymerized comparatively using stannous octoate and zinc metal as initiators. A two-… Zinc led to lower stereoregularity than stannous octoate. …
Number of citations: 133 link.springer.com
Y Baimark, R Molloy - ScienceAsia, 2004 - diyhpl.us
… stannous octoate Sn(Oct)2 … The initiatorcoinitiator combination chosen for this study was stannous octoate (Sn(Oct)2)-diethylene glycol (DEG), a combination generally accepted for use …
Number of citations: 63 diyhpl.us

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